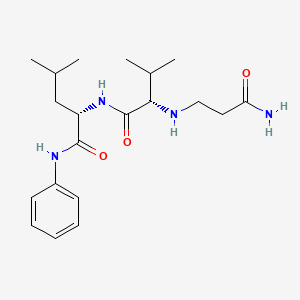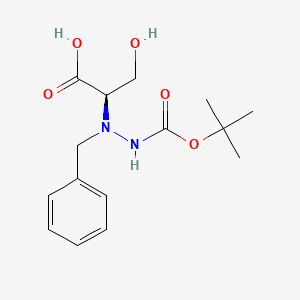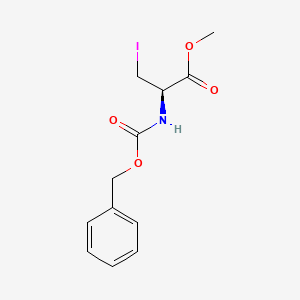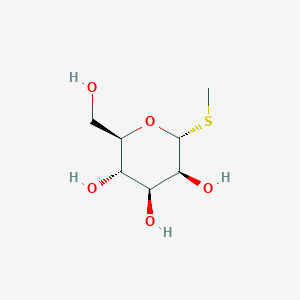![molecular formula C5H9N3S2 B1639494 5-[(Ethylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine CAS No. 180041-31-0](/img/structure/B1639494.png)
5-[(Ethylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine
Übersicht
Beschreibung
5-[(Ethylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine: is a heterocyclic compound with the molecular formula C5H9N3S2 and a molecular weight of 175.28 g/mol . This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(Ethylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of thiosemicarbazide with appropriate acids in the presence of phosphorus oxychloride (POCl3). The reaction mixture is refluxed for a specific period, followed by the addition of water and further heating to obtain the desired thiadiazole . The yields of this reaction can range from 63% to 81% .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 5-[(Ethylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-[(Ethylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine is used as a building block in the synthesis of more complex molecules
Biology: This compound has shown promise in biological studies due to its potential antimicrobial and antiviral properties. It is being investigated for its ability to inhibit the growth of various bacterial and viral strains .
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as therapeutic agents. They are being studied for their anti-inflammatory, anticancer, and neuroprotective activities .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its derivatives are being tested for their efficacy as pesticides and herbicides .
Wirkmechanismus
The mechanism of action of 5-[(Ethylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the thiadiazole ring can form coordination complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound can interfere with cellular processes by binding to DNA or proteins, leading to antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
1,3,4-Thiadiazole: The parent compound of 5-[(Ethylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine, known for its broad spectrum of biological activities.
5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine: A similar compound with a methyl group instead of an ethyl group, showing comparable biological properties.
5-[(Benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine: A derivative with a benzyl group, exhibiting enhanced antimicrobial activity.
Uniqueness: this compound stands out due to its specific ethylsulfanyl group, which can influence its reactivity and biological activity. This unique structural feature allows for the development of derivatives with tailored properties for specific applications.
Eigenschaften
IUPAC Name |
5-(ethylsulfanylmethyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S2/c1-2-9-3-4-7-8-5(6)10-4/h2-3H2,1H3,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAJDWJXIZXHEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=NN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


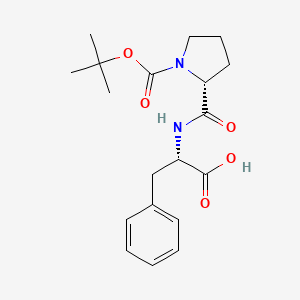
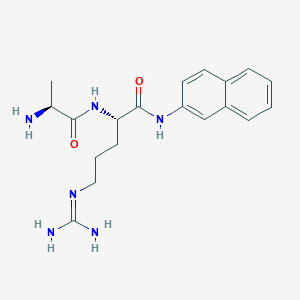

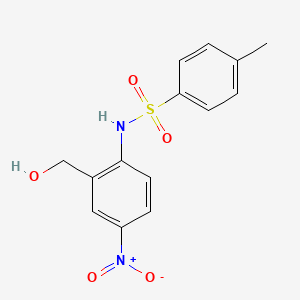
![[5-(4-Methyl-2-nitro-phenyl)-furan-2-yl]-methanol](/img/structure/B1639428.png)

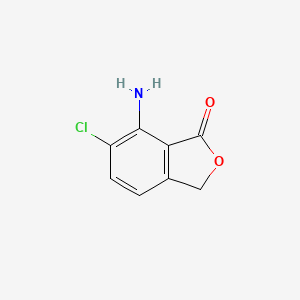
![5-Amino-4-cyano-3-[[(4-fluorophenyl)thio]methyl]-2-thiophenecarboxylic acid ethyl ester](/img/structure/B1639440.png)
